N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}hexadecanamide
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Overview
Description
N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}hexadecanamide is a complex organic compound with the molecular formula C28H40N2O3S This compound features a hexadecanamide backbone with a nitrophenyl sulfanyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}hexadecanamide typically involves multiple steps. One common method starts with the preparation of 4-nitrophenyl sulfanyl chloride, which is then reacted with aniline to form 4-[(4-nitrophenyl)sulfanyl]aniline. This intermediate is further reacted with hexadecanoyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}hexadecanamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}hexadecanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}hexadecanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-Nitrophenyl)sulfonyl]phenyl}nicotinamide
- N-{4-[(4-Nitrophenyl)sulfonyl]phenyl}acetamide
- N-{4-[(4-Nitrophenyl)sulfonyl]phenyl}tryptophan
Uniqueness
N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}hexadecanamide is unique due to its specific combination of a hexadecanamide backbone with a nitrophenyl sulfanyl group.
Properties
CAS No. |
89969-14-2 |
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Molecular Formula |
C28H40N2O3S |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
N-[4-(4-nitrophenyl)sulfanylphenyl]hexadecanamide |
InChI |
InChI=1S/C28H40N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-28(31)29-24-16-20-26(21-17-24)34-27-22-18-25(19-23-27)30(32)33/h16-23H,2-15H2,1H3,(H,29,31) |
InChI Key |
SNEWHVVYZBDXRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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